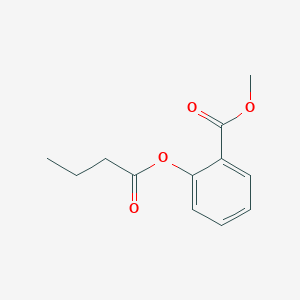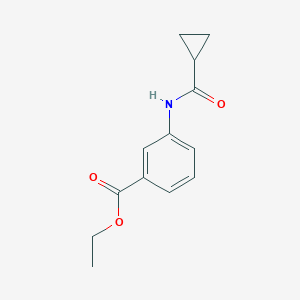
(4-Hydroxyphenyl) 2,5-dibromobenzoate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Electrophilic Substitution Reactions
- Study on Benzo[b]thiophen Derivatives : Research by Clarke, Scrowston, and Sutton (1973) on benzo[b]thiophen derivatives, which are structurally related to (4-Hydroxyphenyl) 2,5-dibromobenzoate, highlights electrophilic substitution reactions such as bromination and formylation. These reactions are fundamental in synthesizing various organic compounds (Clarke, Scrowston, & Sutton, 1973).
Synthesis of Bioactive Compounds
- Oxidative Coupling of Stilbenes : A study by Sako, Hosokawa, Ito, and Iinuma (2004) on the oxidative coupling of stilbenes, related to the chemical structure of this compound, demonstrates its application in synthesizing bioactive compounds like resveratrol (Sako, Hosokawa, Ito, & Iinuma, 2004).
Derivative Formation in Organic Chemistry
- Reduction of Hydroxybenzoic Acids : Research by Ritmaleni, Notario, and Yuliatun (2013) on the reduction of hydroxybenzoic acids, closely related to this compound, reveals insights into the formation of derivatives through reduction reactions (Ritmaleni, Notario, & Yuliatun, 2013).
Bioorthogonal Chemistry for Protein Conjugation
- Boron-Nitrogen Heterocycle Formation : Dilek, Lei, Mukherjee, and Bane (2015) demonstrated the formation of a boron-nitrogen heterocycle, relevant to the chemistry of this compound, for bioorthogonal coupling reactions in protein conjugation (Dilek, Lei, Mukherjee, & Bane, 2015).
Analysis of Environmental Phenols
- On-line HPLC-MS/MS Method for Environmental Phenols : Ye, Bishop, Needham, and Calafat (2008) developed a method using high performance liquid chromatography-tandem mass spectrometry, which can be applied to analyze compounds like this compound in environmental samples (Ye, Bishop, Needham, & Calafat, 2008).
Pseudopolymorphs in Material Science
- Characterization of Hydroxybenzoic Acid Derivatives : Research by Jayaraman, Balasubramaniam, and Valiyaveettil (2004) on hydroxybenzoic acid derivatives, similar to this compound, focuses on the characterization of pseudopolymorphs, which has implications in material science and pharmaceuticals (Jayaraman, Balasubramaniam, & Valiyaveettil, 2004).
Antitumor and Antimicrobial Applications
- Synthesis and Antitumor Activity : Bhole and Bhusari (2011) synthesized derivatives of hydroxyphenyl compounds and tested their antitumor activity, indicating the potential of this compound in oncology research (Bhole & Bhusari, 2011).
- Antimicrobial Activities of Triazole Derivatives : Zhao, Lu, Lu, Xin, Li, and Liu (2012) designed and synthesized triazole derivatives with antimicrobial activities, demonstrating the pharmaceutical applications of compounds related to this compound (Zhao, Lu, Lu, Xin, Li, & Liu, 2012).
Fluorescent Derivatives for Spectroscopy
- Synthesis of Fluorescent Thiazoles : Kammel, Tarabová, Machalický, Nepraš, Frumarova, and Hanusek (2016) synthesized fluorescent thiazole derivatives, providing insights into the use of this compound derivatives in fluorescence spectroscopy (Kammel, Tarabová, Machalický, Nepraš, Frumarova, & Hanusek, 2016).
Eigenschaften
IUPAC Name |
(4-hydroxyphenyl) 2,5-dibromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2O3/c14-8-1-6-12(15)11(7-8)13(17)18-10-4-2-9(16)3-5-10/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYPBRLIJRYTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC(=O)C2=C(C=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B473157.png)
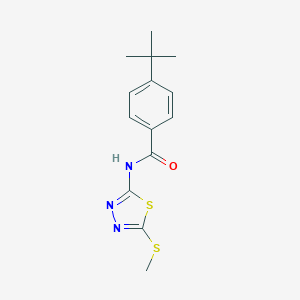
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B473201.png)
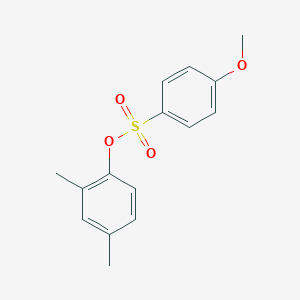

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B473213.png)
![N-(4-chlorophenyl)-2-[(1-naphthylacetyl)amino]benzamide](/img/structure/B473267.png)

![Ethyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate](/img/structure/B473295.png)
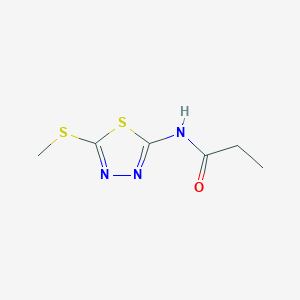
![Ethyl 3-[(phenylsulfonyl)amino]benzoate](/img/structure/B473421.png)
